molecular formula C12H9NO6 B7468470 2-(2-Methoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylic acid

2-(2-Methoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylic acid

Cat. No. B7468470
M. Wt: 263.20 g/mol
InChI Key: BITNUDXAZADXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylic acid is a chemical compound that has been widely used in scientific research. It is also known as MI-2 and is a potent inhibitor of the menin-MLL interaction. This compound has been found to have significant potential in the treatment of various cancers, including leukemia, breast cancer, and pancreatic cancer.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylic acid involves the inhibition of the menin-MLL interaction. Menin is a protein that interacts with MLL (mixed-lineage leukemia) to regulate gene expression. Inhibition of this interaction disrupts the expression of genes that are involved in cancer cell growth and survival, leading to apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
2-(2-Methoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylic acid has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit tumor growth. MI-2 has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-Methoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylic acid in lab experiments is its potency as a menin-MLL inhibitor. It has been found to be effective against various cancers and can induce apoptosis in cancer cells. However, one of the limitations of using MI-2 is its low solubility in water, which can make it difficult to use in experiments.

Future Directions

There are several future directions for the use of 2-(2-Methoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylic acid in scientific research. One direction is the development of more potent inhibitors of the menin-MLL interaction. Another direction is the investigation of its potential in the treatment of other diseases, such as inflammatory diseases. Additionally, the use of MI-2 in combination with other drugs for cancer treatment is an area that requires further investigation.

Synthesis Methods

The synthesis of 2-(2-Methoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylic acid involves several steps. The first step is the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with ethyl acetoacetate in the presence of potassium carbonate to obtain 2-(2-methoxy-2-oxoethyl)-1-(4-methoxyphenyl)ethanone. This intermediate is then reacted with phthalic anhydride in the presence of sulfuric acid to obtain 2-(2-Methoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylic acid.

Scientific Research Applications

2-(2-Methoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylic acid has been extensively studied for its potential in cancer treatment. It has been found to be a potent inhibitor of the menin-MLL interaction, which is involved in the development of various cancers. Inhibition of this interaction has been shown to induce apoptosis in cancer cells and inhibit tumor growth. MI-2 has been found to be effective against various cancers, including leukemia, breast cancer, and pancreatic cancer.

properties

IUPAC Name

2-(2-methoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO6/c1-19-9(14)5-13-10(15)7-3-2-6(12(17)18)4-8(7)11(13)16/h2-4H,5H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITNUDXAZADXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxy-2-oxoethyl)-1,3-dioxoisoindole-5-carboxylic acid

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